N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide is a small molecule inhibitor of HIV-1 assembly. [] It acts by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [] This compound represents a potential lead for a new class of anti-HIV-1 therapeutics. []
While the provided literature doesn't delve into the specifics of the molecular structure analysis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide, it does indicate that its structure allows it to directly interact with the HIV-1 MA protein. [] This interaction occurs at the highly conserved PI(4,5)P2 binding pocket. []
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide exerts its anti-HIV-1 activity by binding to the PI(4,5)P2 binding site on the HIV-1 MA protein. [] This competitive binding disrupts the interaction between MA and PI(4,5)P2, which is essential for the assembly and budding of new viral particles. [] By hindering this crucial step in the HIV-1 replication cycle, the compound effectively reduces the production of new virus particles. []
The primary application of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide identified in the provided papers is as a research tool for studying the biological role of the HIV-1 MA protein and as a potential lead for the development of novel anti-HIV-1 therapeutics. [] Its ability to inhibit HIV-1 replication in primary human peripheral blood mononuclear cells, coupled with its broad neutralizing activity against various group M isolates, makes it a promising candidate for further development. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2